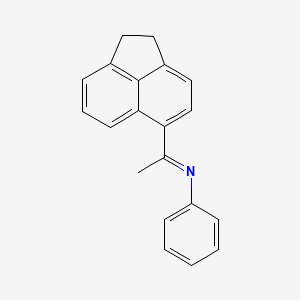![molecular formula C14H10F2O2S B14594227 Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- CAS No. 60811-28-1](/img/structure/B14594227.png)
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is an organic compound with the molecular formula C8H6F2O2S. This compound is characterized by the presence of a benzene ring, an acetic acid group, and a thioether linkage to a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- typically involves the reaction of 3,4-difluorothiophenol with benzeneacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. The thioether linkage plays a crucial role in the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
3,4-Difluorophenylacetic acid: Similar in structure but lacks the thioether linkage.
Benzeneacetic acid, 3,4-dihydroxy-: Contains hydroxyl groups instead of fluorine atoms and a thioether linkage.
Uniqueness
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is unique due to the presence of both the difluorophenyl group and the thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
属性
CAS 编号 |
60811-28-1 |
|---|---|
分子式 |
C14H10F2O2S |
分子量 |
280.29 g/mol |
IUPAC 名称 |
2-[2-(3,4-difluorophenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2S/c15-11-6-5-10(8-12(11)16)19-13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
InChI 键 |
KWDQTXDYTKIEJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
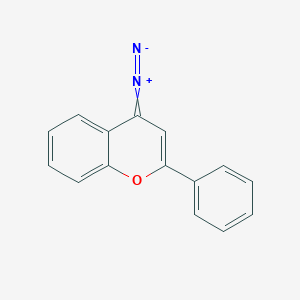
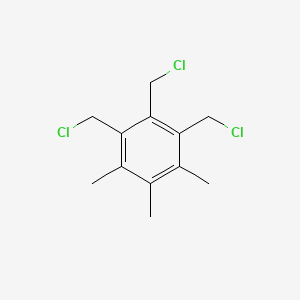
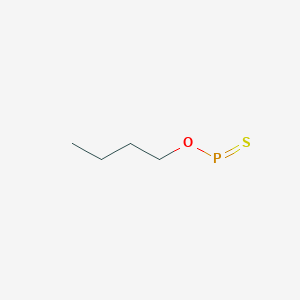

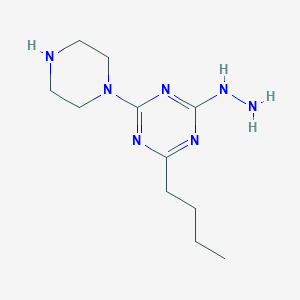
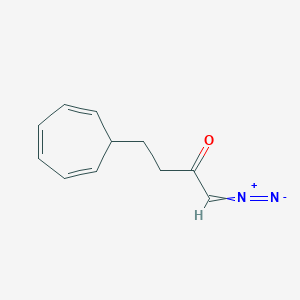
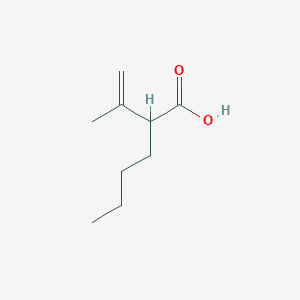
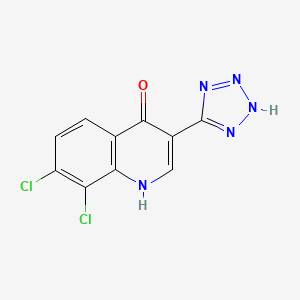

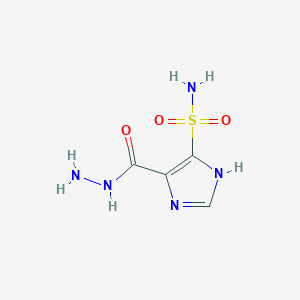
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
